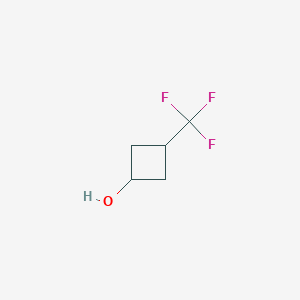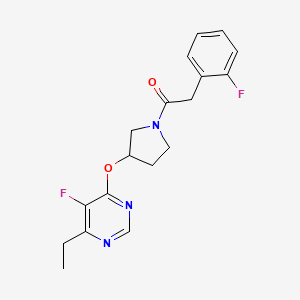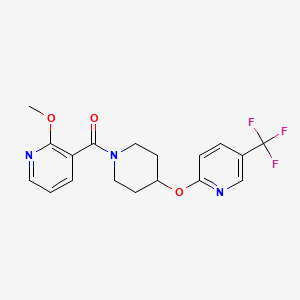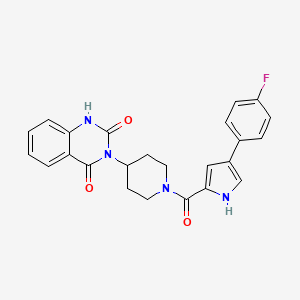
3-(Trifluoromethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a trifluoromethyl group and a hydroxyl group attached .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 140.11 .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
3-(Trifluoromethyl)cyclobutan-1-ol is a compound that, while not directly mentioned, relates closely to the study and application of cyclobutane derivatives in chemical synthesis. For instance, the synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene through cobalt-catalyzed synthesis reveals the potential of cyclobutane structures in creating complex organic frameworks (R. Diercks & K. Vollhardt, 1986). Similarly, the formation of cyclobutane rings via triflic imide catalyzed [2+2]-cycloaddition of allylsilanes emphasizes the versatility of cyclobutane derivatives in synthesizing structurally diverse compounds (K. Takasu et al., 2006).
Photophysics and Materials Science
The study of photoactive chromophore 2-naphthyl-labeled [n]-ladderanes, which are oligomers of 1,3-cyclobutadiene-1,2-dicarboxylate diesters, illustrates the photophysical properties of cyclobutane-based materials. These studies provide insight into ground-state interchromophore interactions and fluorescence phenomena, highlighting the potential of cyclobutane derivatives in materials science and optical applications (Weijin Li and M. Fox, 1996).
Medicinal Chemistry
In medicinal chemistry, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, demonstrates the utility of cyclobutane derivatives in developing diagnostic tools for cancer detection (T. Shoup & M. Goodman, 1999). This application is critical for advancing non-invasive imaging techniques that improve cancer diagnosis and treatment planning.
Organic Synthesis and Catalysis
Research on Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones showcases the role of cyclobutane derivatives in facilitating regio- and diastereoselective synthesis of complex organic molecules (J. Matsuo et al., 2008). These reactions expand the toolkit for constructing cyclic and acyclic structures crucial for pharmaceutical development and other areas of organic chemistry.
Propiedades
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGIAQWWXHRJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)



![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)

![{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid](/img/structure/B2958717.png)
![4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2958719.png)
![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2958722.png)
![3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2958726.png)
![4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958727.png)
![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)
